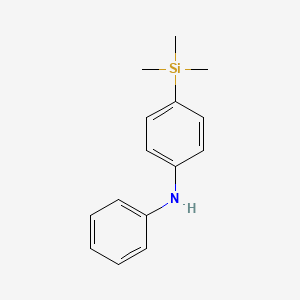

N-Phenyl-4-(trimethylsilyl)aniline

Description

N-Phenyl-4-(trimethylsilyl)aniline is a substituted aniline derivative featuring a phenyl group attached to the nitrogen atom and a trimethylsilyl (TMS) group at the para position of the aromatic ring. The TMS group, a silicon-based substituent, imparts unique electronic and steric properties to the molecule. This compound is of interest in organic synthesis, materials science, and catalysis due to its ability to modulate reactivity and stability through silicon’s σ-donor characteristics and steric bulk .

Properties

IUPAC Name |

N-phenyl-4-trimethylsilylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NSi/c1-17(2,3)15-11-9-14(10-12-15)16-13-7-5-4-6-8-13/h4-12,16H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQQNBAPHWDTAAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=C(C=C1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657625 | |

| Record name | N-Phenyl-4-(trimethylsilyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13024-18-5 | |

| Record name | N-Phenyl-4-(trimethylsilyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-Phenyl-4-(trimethylsilyl)aniline is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound, also known as a substituted aniline, features a phenyl group attached to a nitrogen atom, which is further connected to a trimethylsilyl group. The presence of the trimethylsilyl group enhances the compound's solubility and stability, making it a useful candidate in various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that the compound may influence cellular processes by modulating enzyme activity and affecting signal transduction pathways. The trimethylsilyl group plays a critical role in enhancing lipophilicity, which facilitates the compound's ability to permeate cell membranes and reach intracellular targets .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has been tested against various bacterial strains, demonstrating notable effectiveness. For instance, in vitro assays revealed that it exhibits significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown potential antifungal activity. Research indicates that it can inhibit the growth of fungi such as Candida albicans, suggesting its utility in treating fungal infections . The mechanism underlying this activity may involve disruption of fungal cell wall synthesis or interference with metabolic pathways essential for fungal survival.

Case Studies

- Antibacterial Efficacy : A study conducted by researchers evaluated the antibacterial efficacy of this compound against several clinical isolates. The results indicated that the compound exhibited a dose-dependent response, with higher concentrations leading to greater bacterial inhibition. Notably, the compound was found to be more effective than some conventional antibiotics .

- Antifungal Testing : In another investigation, this compound was tested for its antifungal properties using a modified EUCAST protocol. The results demonstrated significant antifungal activity against Candida species, with MIC values suggesting potential as a therapeutic agent .

Table 1: Biological Activity Summary of this compound

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Differences

The table below compares N-Phenyl-4-(trimethylsilyl)aniline with key analogues, highlighting molecular formulas, substituent effects, and applications:

Key Observations:

Electronic Effects :

- The TMS group in this compound donates electron density via Si–C σ-bonds, enhancing the nucleophilicity of the aromatic ring compared to electron-withdrawing groups like CF3 in N-Phenyl-4-(trifluoromethyl)aniline .

- In 4-(Trimethylsilyl)ethynylaniline (), the ethynyl spacer introduces conjugation, altering electronic communication between the TMS group and the aromatic core .

- Steric Effects: The TMS group provides moderate steric hindrance, which can stabilize intermediates in catalytic cycles (e.g., hydroaminoalkylation in ) . Bulky substituents like 1-phenylethyl in N-Phenyl-4-(1-phenylethyl)aniline () significantly hinder reactions requiring planar transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.